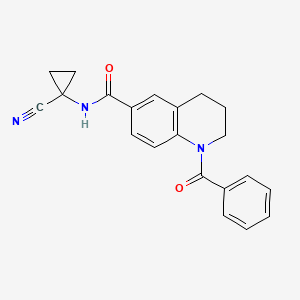
1-benzoyl-N-(1-cyanocyclopropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-(1-cyanocyclopropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that belongs to the class of quinoline carboxamides. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(1-cyanocyclopropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the inhibition of various enzymes and proteins that play a critical role in the development and progression of diseases. The compound has been shown to inhibit the activity of PI3K, Akt, mTOR, and NF-κB, which are involved in cell proliferation, survival, and inflammation.
Biochemical and physiological effects:
1-benzoyl-N-(1-cyanocyclopropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been shown to modulate the expression of various genes and proteins involved in cell signaling and metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzoyl-N-(1-cyanocyclopropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments include its potent activity, selectivity, and low toxicity. However, the limitations of using this compound include its poor solubility and stability, which can affect its bioavailability and activity.
Future Directions
For the research on 1-benzoyl-N-(1-cyanocyclopropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide include the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the compound can be further studied for its potential to target other biological pathways and for its pharmacokinetic properties.
Synthesis Methods
The synthesis of 1-benzoyl-N-(1-cyanocyclopropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multistep process that includes the reaction of 1-cyanocyclopropane carboxylic acid with benzoyl chloride to form 1-benzoyl-1-cyanocyclopropane carboxylic acid. This is followed by the reaction of 1-benzoyl-1-cyanocyclopropane carboxylic acid with 2-aminobenzamide to form 1-benzoyl-N-(1-cyanocyclopropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Scientific Research Applications
1-benzoyl-N-(1-cyanocyclopropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been investigated for its potential to target various biological pathways, including the PI3K/Akt/mTOR pathway, and the NF-κB pathway.
properties
IUPAC Name |
1-benzoyl-N-(1-cyanocyclopropyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-14-21(10-11-21)23-19(25)17-8-9-18-16(13-17)7-4-12-24(18)20(26)15-5-2-1-3-6-15/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGHSCKFVHNYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NC3(CC3)C#N)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-N-(1-cyanocyclopropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2545991.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2545999.png)
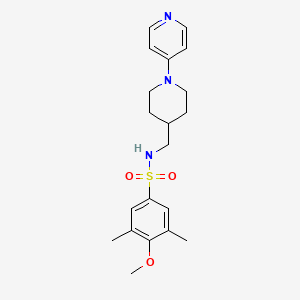

![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)
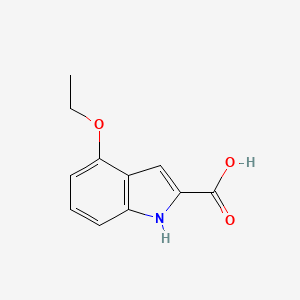


![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)
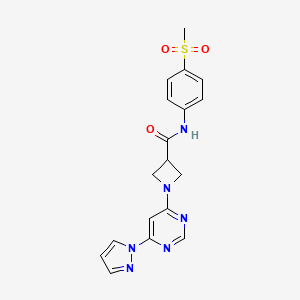
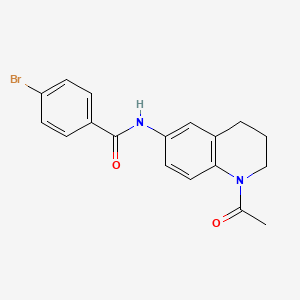
![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)